molecular formula C10H12FN3O4 B1683120 Tezacitabine CAS No. 130306-02-4

Tezacitabine

Cat. No.: B1683120
CAS No.: 130306-02-4
M. Wt: 257.22 g/mol
InChI Key: GFFXZLZWLOBBLO-ASKVSEFXSA-N
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Description

Tezacitabine, also known as (2′E)-2′-Deoxy-2′-(fluoromethylidene)cytidine, is a synthetic purine nucleoside analogue with potential antineoplastic activity. It functions as a ribonucleotide reductase inhibitor and is used in synthetic DNA. This compound has shown promise in the treatment of various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer .

Mechanism of Action

Target of Action

Tezacitabine primarily targets the enzyme Ribonucleoside-diphosphate reductase (RNR) . RNR plays a crucial role in the conversion of ribonucleoside 5’-diphosphates to deoxyribonucleoside 5’-diphosphates, which are necessary for DNA synthesis . This enzyme is often overexpressed in many tumor types .

Mode of Action

This compound is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites . The diphosphate metabolite of this compound binds to and irreversibly inhibits the activity of RNR . This inhibition may result in the suppression of DNA synthesis in tumor cells, leading to tumor cell apoptosis . The triphosphate metabolite of this compound acts as a substrate for DNA polymerase, further compromising DNA replication . This compound is relatively resistant to metabolic deactivation by cytidine deaminase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway. By inhibiting RNR, this compound disrupts the production of deoxyribonucleoside 5’-diphosphates, which are essential for DNA synthesis . This disruption can lead to the inhibition of DNA synthesis in tumor cells and potentially induce apoptosis .

Pharmacokinetics

It is known that this compound is phosphorylated by cellular kinases into its active forms . The terminal half-life of this compound is approximately 3-4 hours , and about 23% of the administered drug is recovered in the urine as unchanged drug .

Result of Action

The primary result of this compound’s action is the potential inhibition of DNA synthesis in tumor cells, which can lead to tumor cell apoptosis . This can result in the reduction of tumor size and potentially slow the progression of the disease.

Preparation Methods

Tezacitabine is synthesized through a series of chemical reactions involving the introduction of a fluoromethylidene group to the cytidine molecule. The synthetic route typically involves the following steps:

Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Tezacitabine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another on the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tezacitabine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of other nucleoside analogues.

    Biology: this compound is used in studies involving DNA synthesis and repair mechanisms.

    Medicine: It has shown potential in the treatment of various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer. .

    Industry: this compound is used in the pharmaceutical industry for the development of new anticancer drugs.

Comparison with Similar Compounds

Tezacitabine is similar to other nucleoside analogues, such as cytarabine and gemcitabine. it has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s unique resistance to metabolic deactivation and its dual mechanism of action make it a promising candidate for cancer treatment, particularly in cases where other nucleoside analogues may be less effective.

Properties

IUPAC Name

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFXZLZWLOBBLO-ASKVSEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156446
Record name Tezacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types.
Record name Tezacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

130306-02-4, 171176-43-5
Record name Tezacitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130306-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tezacitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tezacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tezacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEZACITABINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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